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Compound of Interest

Compound Name: Fgfr3-IN-2

Cat. No.: B12408815 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing Fgfr3-IN-2, a potent and

selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in high-throughput

screening (HTS) campaigns. Detailed protocols for biochemical and cellular assays are

provided to enable the identification and characterization of novel FGFR3 inhibitors.

Introduction
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial

role in cell proliferation, differentiation, and migration.[1][2] Aberrant FGFR3 signaling, due to

mutations, amplifications, or fusions, is a known driver in various cancers, particularly bladder

cancer.[1][3][4] This makes FGFR3 an attractive therapeutic target for cancer drug discovery.

Fgfr3-IN-2 is a potent and selective small molecule inhibitor of FGFR3, demonstrating

significant selectivity over other kinases, including VEGFR2.[5] These characteristics make

Fgfr3-IN-2 a valuable tool for HTS assays aimed at discovering novel FGFR3-targeting

compounds.

Fgfr3-IN-2: A Potent and Selective FGFR3 Inhibitor
Fgfr3-IN-2 (also referred to as compound 18b) is a 1,3,5-triazine derivative identified through

structure-based drug design.[1] It exhibits potent inhibitory activity against FGFR3 with high
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selectivity over the vascular endothelial growth factor receptor 2 (VEGFR2), a common off-

target for many kinase inhibitors.

Quantitative Data for Fgfr3-IN-2
The following table summarizes the inhibitory activity of Fgfr3-IN-2.

Target IC50 (nM) Assay Type Reference

FGFR3 4.1 Biochemical [5]

VEGFR2 570 Biochemical [5]

FGFR3 Signaling Pathway
Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR3 undergoes dimerization and

autophosphorylation of its intracellular kinase domain. This activation initiates a cascade of

downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and

JAK-STAT pathways, which ultimately regulate gene expression and drive cellular processes

like proliferation and survival.[6][7]
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Figure 1: Simplified FGFR3 signaling pathway.
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High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying novel FGFR3 inhibitors involves a primary screen of a

large compound library, followed by hit confirmation and dose-response studies to identify

potent and selective compounds.

HTS Workflow for FGFR3 Inhibitors

Compound Library Primary Screen
(Single Concentration)

Hit Identification
(% Inhibition > Threshold)

Hit Confirmation
(Orthogonal Assay) Dose-Response & IC50 Determination Selectivity Profiling

(e.g., vs. FGFR family, VEGFR2) Lead Optimization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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